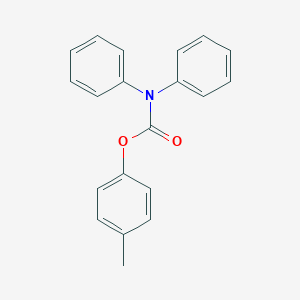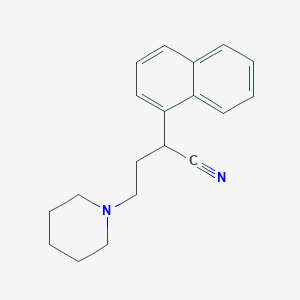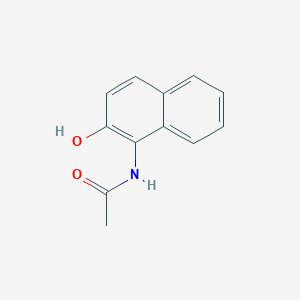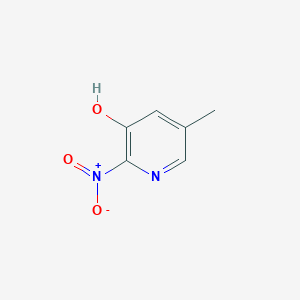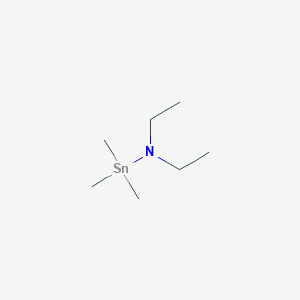
N-Ethyl-N-trimethylstannylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-trimethylstannylethanamine (ETSE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ETSE is a derivative of trimethyltin, which is a toxic compound that has been extensively studied for its neurotoxic effects. However, ETSE has been found to be less toxic and has shown promising results in various research studies.
作用機序
The mechanism of action of N-Ethyl-N-trimethylstannylethanamine is not fully understood. However, studies have suggested that it may act as a cholinesterase inhibitor, which could contribute to its neuroprotective effects. N-Ethyl-N-trimethylstannylethanamine has also been found to modulate the activity of certain neurotransmitter receptors, which could further contribute to its effects.
Biochemical and Physiological Effects:
N-Ethyl-N-trimethylstannylethanamine has been found to have various biochemical and physiological effects. Studies have shown that it can increase the levels of acetylcholine in the brain, which could improve cognitive function. N-Ethyl-N-trimethylstannylethanamine has also been found to increase the levels of certain neurotrophic factors, which could promote neuronal survival and growth. Additionally, N-Ethyl-N-trimethylstannylethanamine has been found to have anti-inflammatory effects, which could contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using N-Ethyl-N-trimethylstannylethanamine in lab experiments is its relatively low toxicity compared to other tin compounds. This makes it a safer alternative for certain applications. Additionally, N-Ethyl-N-trimethylstannylethanamine is relatively easy to synthesize and purify, which makes it a convenient reagent for organic synthesis. However, one of the limitations of using N-Ethyl-N-trimethylstannylethanamine is its limited solubility in certain solvents, which could limit its applications in certain experiments.
将来の方向性
There are several potential future directions for research on N-Ethyl-N-trimethylstannylethanamine. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, N-Ethyl-N-trimethylstannylethanamine could be further studied for its potential applications in organic synthesis and radiolabeling.
合成法
N-Ethyl-N-trimethylstannylethanamine can be synthesized through the reaction of ethylmagnesium bromide with trimethyltin chloride. The reaction is carried out in anhydrous conditions, and the product is purified through distillation. The yield of the reaction is typically high, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy.
科学的研究の応用
N-Ethyl-N-trimethylstannylethanamine has been found to have various applications in scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of nitrogen-containing compounds. N-Ethyl-N-trimethylstannylethanamine has also been used in the synthesis of radiolabeled compounds for imaging studies. Additionally, N-Ethyl-N-trimethylstannylethanamine has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
特性
CAS番号 |
1068-74-2 |
|---|---|
製品名 |
N-Ethyl-N-trimethylstannylethanamine |
分子式 |
C7H19NSn |
分子量 |
235.94 g/mol |
IUPAC名 |
N-ethyl-N-trimethylstannylethanamine |
InChI |
InChI=1S/C4H10N.3CH3.Sn/c1-3-5-4-2;;;;/h3-4H2,1-2H3;3*1H3;/q-1;;;;+1 |
InChIキー |
QDFNWIQZWWQGHG-UHFFFAOYSA-N |
SMILES |
CCN(CC)[Sn](C)(C)C |
正規SMILES |
CCN(CC)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



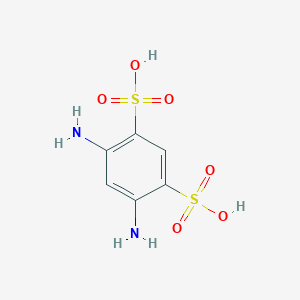



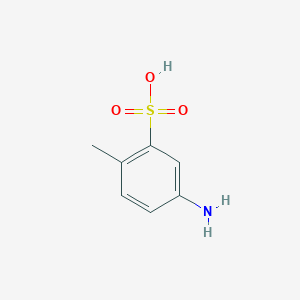

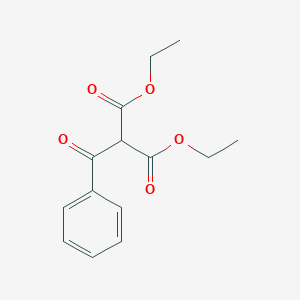
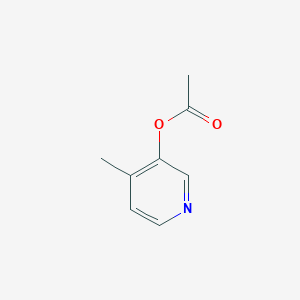

![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
